molecular formula C10H9ClN2O2S B2651127 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide CAS No. 142137-98-2

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide

Cat. No.: B2651127
CAS No.: 142137-98-2
M. Wt: 256.7
InChI Key: SXPAHRIQWOIDAN-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide is a heterocyclic compound featuring a benzothiophene core substituted with chlorine at position 3, methoxy at position 6, and a carbohydrazide group at position 2.

Properties

IUPAC Name

3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-15-5-2-3-6-7(4-5)16-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPAHRIQWOIDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiophene derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those aimed at treating inflammatory conditions and pain relief. Its structural features facilitate the creation of analogs with enhanced biological activity, making it a valuable component in drug design.

Anticancer Properties
Recent studies have highlighted its potential in cancer therapy. Research indicates that derivatives of 3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide exhibit significant inhibitory effects on cancer cell proliferation. For example, in vitro studies demonstrated that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells, suggesting its utility as a multi-target therapeutic agent against various cancer types .

Agricultural Chemicals

Pest Control and Crop Protection
In agricultural chemistry, this compound is utilized in formulating agrochemicals. It has shown effectiveness as a pesticide and herbicide, contributing to enhanced agricultural productivity by protecting crops from pests and diseases .

Material Science

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for applications in material science. Researchers are exploring its potential in creating advanced materials such as polymers and coatings. Its incorporation into materials can enhance their mechanical properties and resistance to degradation .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. These studies are essential for understanding biological pathways and disease mechanisms. The compound's ability to interact with specific molecular targets makes it a valuable tool for elucidating complex biochemical processes .

Environmental Applications

Sustainable Chemical Processes
The compound is also being investigated for its role in developing environmentally friendly chemical processes. Its use can contribute to sustainable practices across various industries by minimizing harmful environmental impacts associated with traditional chemical processes .

Anticancer Activity

A study focused on the anticancer activity of derivatives of this compound showed that these compounds effectively inhibited the growth of NSCLC cells. The multi-targeting nature of these compounds suggests potential for combination therapies.

Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. This finding supports its potential application in developing new antibiotics, addressing the growing concern of antibiotic resistance in pathogens .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 6

Alterations at position 6 of the benzothiophene ring significantly influence physicochemical and biological properties:

Compound Name Substituent (Position 6) Molecular Formula Molar Mass (g/mol) Key Properties
3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide Methoxy (-OCH₃) C₁₀H₈ClN₂O₂S 256.70 Forms antimicrobial Schiff bases
3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide Ethyl (-CH₂CH₃) C₁₁H₁₁ClN₂OS 254.74 pKa ≈ 12.09; higher lipophilicity
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate Methyl (-CH₃) C₁₂H₁₁ClO₂S 254.73 Ester derivative; precursor in synthesis

Key Observations :

  • Ethyl substitution increases molar mass marginally but may enhance membrane permeability due to higher lipophilicity .

Functional Group Modifications at Position 2

The carbohydrazide group at position 2 can be replaced with other functionalities, altering reactivity and applications:

Compound Name Functional Group Molecular Formula Molar Mass (g/mol) Applications/Properties
This compound Carbohydrazide (-CONHNH₂) C₁₀H₈ClN₂O₂S 256.70 Ligand for metal complexes
3-Chloro-6-methoxy-1-benzothiophene-2-carbaldehyde Aldehyde (-CHO) C₁₀H₇ClO₂S 226.67 Intermediate in organic synthesis
3-Chloro-6-methoxy-N-[(tetrahydro-2-furanylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide Thiourea (-NHCSS-) C₁₆H₁₆ClN₃O₃S₂ 414.90 Potential bioactive agent; increased steric bulk

Key Observations :

  • The aldehyde derivative (226.67 g/mol) serves as a precursor for synthesizing hydrazides or Schiff bases .
  • Thiourea derivatives exhibit enhanced molecular complexity, which may improve binding affinity in biological systems .

Comparative Bioactivity :

  • The Schiff base ligand (HL) itself shows moderate activity, but metal complexes (e.g., Cu-HL) exhibit enhanced efficacy due to improved membrane penetration and target interaction .
  • No direct bioactivity data are available for ethyl or methyl analogs, suggesting methoxy substitution may be critical for antimicrobial potency.

Structural Analogues with Additional Rings/Substituents

Compound Name Key Features Molecular Formula Molar Mass (g/mol)
3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide Bis-benzothiophene; chloro and methyl groups C₂₆H₂₄Cl₂N₂O₂S₂ 531.52
7-Chloro-1-benzothiophene-2-carboxylic acid Carboxylic acid substituent C₉H₅ClO₂S 212.65

Key Observations :

  • Carboxylic acid analogs (e.g., 7-chloro derivative) show reduced similarity (0.78) to the target carbohydrazide, highlighting the importance of the hydrazide group .

Biological Activity

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article examines its biological activity, focusing on antimicrobial and anticancer effects, along with relevant mechanisms of action and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2O2SC_{10}H_{9}ClN_{2}O_{2}S, with a molecular weight of 256.71 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities, augmented by the presence of chloro and methoxy substituents that enhance its reactivity and potential bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of this compound showed promising results against several bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, specifically through:

  • Caspase Activation : Enhanced activity of caspases 3 and 9 was observed, indicating the induction of apoptosis.
  • Cell Cycle Arrest : The compound caused G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

A detailed study reported IC50 values for MCF-7 cells at approximately 20 µM, suggesting significant cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Binding : It could bind to receptors that modulate cell signaling pathways associated with cancer progression.

Further research is required to elucidate the precise molecular targets and pathways involved in its action .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of chloro and methoxy groups is performed using electrophilic aromatic substitution techniques.
  • Carbohydrazide Formation : The final step involves reacting the synthesized benzothiophene derivative with hydrazine derivatives under controlled conditions.

The yield and purity of the final product can vary based on reaction conditions, including temperature and solvent choice .

Case Study 1: Antimicrobial Efficacy

A recent study examined the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that this compound not only inhibited growth but also demonstrated synergistic effects when used in combination with traditional antibiotics, enhancing their effectiveness against resistant strains.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, researchers treated HeLa cells with varying concentrations of the compound. They observed a dose-dependent increase in apoptotic markers, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the standard synthetic routes for 3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide, and how can intermediates be characterized?

The compound is typically synthesized via a multi-step process starting from benzothiophene derivatives. For example, 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (a key intermediate) can be prepared by chlorination of the corresponding carboxylic acid using thionyl chloride or POCl₃ . The carbohydrazide is then formed by reacting the carbonyl chloride with hydrazine hydrate. Intermediate characterization relies on spectral techniques:

  • IR spectroscopy confirms the carbonyl (C=O, ~1650–1750 cm⁻¹) and hydrazide (N-H, ~3200–3350 cm⁻¹) groups.
  • ¹H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .

Q. How can researchers validate the purity of this compound during synthesis?

Purity is assessed via HPLC (using a C18 column with methanol/water gradients) and melting point analysis . Discrepancies in melting points (e.g., observed vs. literature) may indicate impurities. Recrystallization from methanol or ethanol is a standard purification step .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization involves:

  • Temperature control : Refluxing in anhydrous solvents (e.g., THF or DCM) minimizes side reactions.
  • Catalyst screening : Lewis acids like FeCl₃ or AlCl₃ may enhance electrophilic substitution in the benzothiophene core.
  • Stoichiometric adjustments : Excess hydrazine (1.5–2.0 equivalents) ensures complete conversion of the carbonyl chloride to carbohydrazide .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?

Contradictions may arise from tautomerism or residual solvents. Strategies include:

  • Deuterium exchange experiments to identify exchangeable protons (e.g., NH groups).
  • 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between NH and adjacent protons confirms hydrazide tautomeric forms .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Molecular docking (using AutoDock Vina) and QSAR modeling can predict interactions with targets like bacterial enzymes (e.g., DNA gyrase). Key parameters include:

  • Electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • LogP calculations (via ChemDraw) to assess membrane permeability .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in bioactivity assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) via post-synthetic modification .

Q. What strategies mitigate decomposition during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂ or Ar).
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of the methoxy group .

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